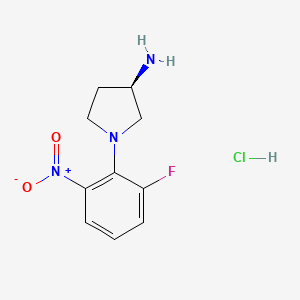

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride

Overview

Description

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride, also known as FNA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. FNA is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in synaptic transmission and cognitive function.

Scientific Research Applications

Resolution of Enantiomers

The resolution of enantiomers of alcohols and amines via high-performance liquid chromatography (HPLC) has been enhanced using novel fluorescent chiral reagents. These reagents, including derivatives related to pyrrolidine structures, facilitate the efficient separation of enantiomers, underlining the utility of (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride in analytical chemistry and the development of enantiomerically pure compounds (Toyo’oka et al., 1994).

Molecular Geometry Studies

Investigations into the molecular geometries of cyclic nitramines have utilized electron diffraction to determine structural parameters, providing insights into the conformation and bond geometry of related pyrrolidine derivatives. This research contributes to a deeper understanding of molecular structures and their implications in chemical reactivity and physical properties (Shishkov et al., 1991).

Hydrogen-Bond Basicity

The hydrogen-bond basicity scale for secondary amines, including pyrrolidine derivatives, has been established through spectroscopic analysis. This scale is critical for understanding the interactions of (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride with other molecules, impacting its solubility, reactivity, and potential for forming complexes (Graton et al., 2001).

Multicomponent Reactions

Rhodium(III)-catalyzed annulation reactions involving pyridines, alkynes, and 1,2-dichloroethane demonstrate the synthetic versatility of pyrrolidine and related structures. Such reactions enable the construction of complex, ring-fused compounds, potentially offering novel scaffolds for drug discovery and material science (Wang et al., 2018).

Synthesis and Characterization of Polyimides

The synthesis of novel polyimides from diamine monomers, incorporating pyridine and pyrrolidine units, highlights applications in materials science. These polymers exhibit excellent solubility, thermal stability, and hydrophobicity, making them suitable for high-performance materials applications (Huang et al., 2017).

Antioxidant Mechanism Study

Nitroxide derivatives, related to pyrrolidine structures, have been investigated for their antioxidant mechanisms, particularly in scavenging reactive oxygen species. This research has implications for understanding the role of such compounds in mitigating oxidative stress, with potential applications in medicine and pharmacology (Yu et al., 2015).

properties

IUPAC Name |

(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLJIYCVXKCXMB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride | |

CAS RN |

1233859-97-6 | |

| Record name | 3-Pyrrolidinamine, 1-(2-fluoro-6-nitrophenyl)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

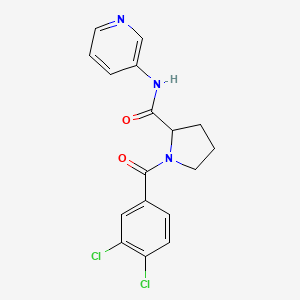

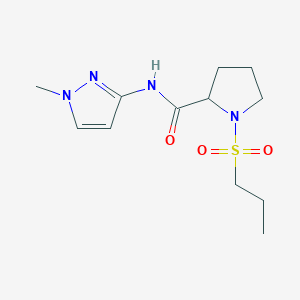

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Phenoxyphenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B1651047.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-2-carboxamide](/img/structure/B1651048.png)

![1-(furan-2-carbonyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1651050.png)

![(8-Ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B1651053.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide](/img/structure/B1651054.png)

![ethyl 5-({(4-methoxybenzyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}methyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1651055.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B1651056.png)

![Ethyl 4-[2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidin-1-yl]sulfonyl-1-methylpyrrole-2-carboxylate](/img/structure/B1651058.png)

![1-[1-(Benzenesulfonyl)pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B1651061.png)